molecular formula C24H16Cl4N2 B13846066 N4,N4'-Bis(2,6-dichlorophenyl)-[1,1'-biphenyl]-4,4'-diamine

N4,N4'-Bis(2,6-dichlorophenyl)-[1,1'-biphenyl]-4,4'-diamine

Cat. No.: B13846066
M. Wt: 474.2 g/mol
InChI Key: GXUVLECBMJPXRM-UHFFFAOYSA-N
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Description

N4,N4’-Bis(2,6-dichlorophenyl)-[1,1’-biphenyl]-4,4’-diamine is an organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes two 2,6-dichlorophenyl groups attached to a biphenyl core. It is often used in scientific research and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4’-Bis(2,6-dichlorophenyl)-[1,1’-biphenyl]-4,4’-diamine typically involves the reaction of 2,6-dichloroaniline with 4,4’-dibromobiphenyl under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate. The reaction is conducted in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction .

Industrial Production Methods

In industrial settings, the production of N4,N4’-Bis(2,6-dichlorophenyl)-[1,1’-biphenyl]-4,4’-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

N4,N4’-Bis(2,6-dichlorophenyl)-[1,1’-biphenyl]-4,4’-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N4,N4’-Bis(2,6-dichlorophenyl)-[1,1’-biphenyl]-4,4’-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N4,N4’-Bis(2,6-dichlorophenyl)-[1,1’-biphenyl]-4,4’-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(4-chlorophenyl)thiourea: Similar in structure but contains a thiourea group instead of the biphenyl core.

    N,N’-Bis(2,6-dichlorophenyl)urea: Contains a urea group and shares the 2,6-dichlorophenyl groups.

    N,N’-Bis(4-chlorophenyl)benzidine: Similar biphenyl core but different substituents.

Uniqueness

N4,N4’-Bis(2,6-dichlorophenyl)-[1,1’-biphenyl]-4,4’-diamine is unique due to its specific combination of 2,6-dichlorophenyl groups and biphenyl core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the development of advanced materials and pharmaceuticals .

Properties

Molecular Formula

C24H16Cl4N2

Molecular Weight

474.2 g/mol

IUPAC Name

2,6-dichloro-N-[4-[4-(2,6-dichloroanilino)phenyl]phenyl]aniline

InChI

InChI=1S/C24H16Cl4N2/c25-19-3-1-4-20(26)23(19)29-17-11-7-15(8-12-17)16-9-13-18(14-10-16)30-24-21(27)5-2-6-22(24)28/h1-14,29-30H

InChI Key

GXUVLECBMJPXRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC4=C(C=CC=C4Cl)Cl)Cl

Origin of Product

United States

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